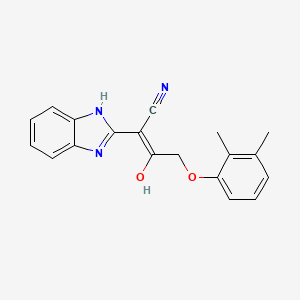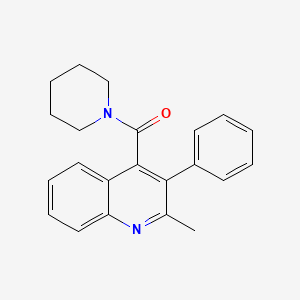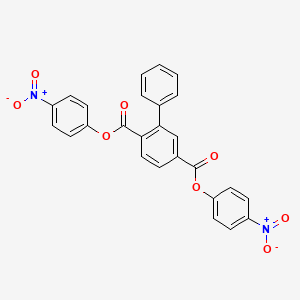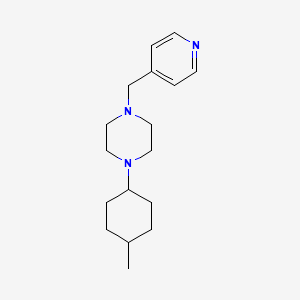
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(2,3-dimethylphenoxy)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethylphenoxy group, and a cyanide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxy Group: This step might involve a nucleophilic substitution reaction where a halogenated benzimidazole intermediate reacts with 2,3-dimethylphenol.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(PHENOXY)-
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-4-(2,3-dimethylphenoxy)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-5-9-18(13(12)2)24-11-17(23)14(10-20)19-21-15-7-3-4-8-16(15)22-19/h3-9,23H,11H2,1-2H3,(H,21,22)/b17-14- |
Clé InChI |
IHIFZBKNKOYPBS-VKAVYKQESA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)

![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)

![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)

![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
